Cas no 40951-39-1 (4-Aminopiperidine-4-carboxylic acid)
4-Aminopiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminopiperidine-4-carboxylic acid
- 4-Amino-4-piperidinecarboxylic acid
- 4-Amino-piperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 4-amino-
- DTXSID70363851
- 6-CHLORO-7-DEAZA-9-(2,3,5-TRI-O-ACETYL-BETA-D-RIBOFURANOSYL)PURINE
- CS-W020662
- KHABBYNLBYZCKP-UHFFFAOYSA-N
- J-514377
- A25766
- 40951-39-1
- MFCD01318770
- SCHEMBL180209
- AC-24254
- AS-42044
- AMY1806
- AKOS007930608
- FT-0646203
- EN300-118071
- PB12229
- 4-Aminopiperidine-4-carboxylicacid
-
- MDL: MFCD01318770
- Inchi: 1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)
- InChI Key: KHABBYNLBYZCKP-UHFFFAOYSA-N
- SMILES: OC(C1(CCNCC1)N)=O
Computed Properties
- Exact Mass: 144.09000
- Monoisotopic Mass: 144.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.4A^2
- XLogP3: -3.5
Experimental Properties
- Color/Form: Off white powder
- Density: 1.194
- Melting Point: 305-308°C
- Boiling Point: 283.7°Cat760mmHg
- Flash Point: 125.4°C
- PSA: 75.35000
- LogP: 0.18100
4-Aminopiperidine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Aminopiperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0624-10g |
4-AMINOPIPERIDINE-4-CARBOXYLIC ACID |
40951-39-1 | 95% | 10g |
$850 | 2023-09-07 | |
| Fluorochem | 225118-250mg |
4-Aminopiperidine-4-carboxylic acid |
40951-39-1 | 95% | 250mg |
£88.00 | 2022-02-28 | |
| Fluorochem | 225118-1g |
4-Aminopiperidine-4-carboxylic acid |
40951-39-1 | 95% | 1g |
£237.00 | 2022-02-28 | |
| Fluorochem | 225118-10g |
4-Aminopiperidine-4-carboxylic acid |
40951-39-1 | 95% | 10g |
£1188.00 | 2022-02-28 | |
| Alichem | A129005478-1g |
4-Aminopiperidine-4-carboxylic acid |
40951-39-1 | 95% | 1g |
$244.42 | 2023-09-02 | |
| Alichem | A129005478-5g |
4-Aminopiperidine-4-carboxylic acid |
40951-39-1 | 95% | 5g |
$771.47 | 2023-09-02 | |
| Chemenu | CM179151-5g |
4-Aminopiperidine-4-carboxylic acid |
40951-39-1 | 95% | 5g |
$700 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0479-1g |
4-Amino-piperidine-4-carboxylic acid |
40951-39-1 | 98% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0479-5g |
4-Amino-piperidine-4-carboxylic acid |
40951-39-1 | 98% | 5g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0479-500mg |
4-Amino-piperidine-4-carboxylic acid |
40951-39-1 | 98% | 500mg |
1263.58CNY | 2021-05-07 |
4-Aminopiperidine-4-carboxylic acid Suppliers
4-Aminopiperidine-4-carboxylic acid Related Literature
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T. Scott Yokum,Matthew G. Bursavich,Ted Gauthier,Robert P. Hammer,Mark L. McLaughlin Chem. Commun. 1998 1801
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Takashi Yamada,Tomoyuki Ichino,Masayuki Hanyu,Daisuke Ninomiya,Ryoji Yanagihara,Toshifumi Miyazawa,Takashi Murashima Org. Biomol. Chem. 2004 2 2335
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Daniel J. Leonard,Francis Zieleniewski,Isabelle Wellh?fer,Emily G. Baker,John W. Ward,Derek N. Woolfson,Jonathan Clayden Chem. Sci. 2021 12 9386
Additional information on 4-Aminopiperidine-4-carboxylic acid
4-Aminopiperidine-4-carboxylic acid (CAS No. 40951-39-1): A Versatile Building Block in Pharmaceutical and Chemical Research
4-Aminopiperidine-4-carboxylic acid (CAS No. 40951-39-1) is a highly valuable piperidine derivative with significant applications in medicinal chemistry and organic synthesis. This compound, also known as 4-APCA, features a unique structural combination of an amino group and a carboxylic acid functionality on the same carbon atom of the piperidine ring, making it an important chiral building block for drug discovery and development.
The growing interest in 4-Aminopiperidine-4-carboxylic acid derivatives stems from their role as key intermediates in the synthesis of various bioactive compounds. Researchers particularly value its structural features that enable the creation of novel pharmaceutical candidates with improved pharmacokinetic properties. Recent studies highlight its potential in developing CNS-targeting drugs, addressing one of the most challenging areas in modern medicine.
From a chemical perspective, 4-APCA demonstrates remarkable versatility due to its two reactive functional groups. The amino group at position 4 allows for various amide bond formations, while the carboxylic acid moiety enables esterification reactions or conversion to other functional groups. This dual functionality makes it particularly useful in peptide mimetics design and drug conjugate development.
The synthesis of 4-Aminopiperidine-4-carboxylic acid hydrochloride and other derivatives has become a focal point in recent medicinal chemistry research. Scientists are exploring innovative synthetic routes to improve yield and purity, responding to the pharmaceutical industry's demand for high-quality chiral intermediates. These advancements align with current trends in green chemistry and sustainable manufacturing processes.
In the context of drug discovery, 40951-39-1 has shown particular promise in the development of neurological therapeutics. Its structural similarity to naturally occurring amino acids makes it valuable for designing blood-brain barrier permeable compounds, a critical factor in treating CNS disorders. Recent patent literature reveals growing interest in this compound for neurodegenerative disease applications.
The pharmacokinetic optimization potential of 4-Aminopiperidine-4-carboxylic acid derivatives has attracted significant attention from pharmaceutical researchers. By modifying this core structure, scientists can fine-tune drug solubility, metabolic stability, and target binding affinity - key parameters in modern drug design strategies. This aligns with current industry focus on personalized medicine approaches.
Analytical characterization of 4-APCA typically involves advanced techniques such as HPLC purity analysis, chiral separation methods, and comprehensive spectroscopic identification. The compound's quality control represents a critical aspect for its application in GMP-compliant synthesis, meeting the stringent requirements of pharmaceutical development pipelines.
Beyond pharmaceutical applications, 4-Aminopiperidine-4-carboxylic acid serves as a valuable tool in chemical biology research. Its incorporation into various molecular probes enables studies of enzyme mechanisms and protein-ligand interactions. This utility contributes to the growing field of target identification and validation in drug discovery programs.
The commercial availability of 40951-39-1 from specialty chemical suppliers has expanded in recent years, reflecting increased demand from both academic research institutions and pharmaceutical companies. Suppliers now offer various grades, from research quantities to kilogram-scale production, supporting different stages of drug development.
Future perspectives for 4-Aminopiperidine-4-carboxylic acid research include exploring its potential in bioconjugation chemistry and prodrug design. The compound's unique structural features position it as a promising candidate for developing targeted drug delivery systems, particularly in oncology and neuroscience applications. These directions align with current trends in precision medicine and theranostic approaches.
Storage and handling of 4-APCA require standard laboratory precautions for amino acid derivatives. While not classified as hazardous, proper storage conditions (typically cool, dry environments) help maintain the compound's stability and purity over extended periods, ensuring reliable performance in chemical synthesis applications.
The intellectual property landscape surrounding 4-Aminopiperidine-4-carboxylic acid derivatives continues to evolve, with new patents emerging regularly. This reflects the compound's growing importance in pharmaceutical innovation and the competitive nature of drug development in therapeutic areas where this scaffold shows promise.
From a market perspective, the demand for high-purity 40951-39-1 is expected to grow steadily, driven by ongoing drug discovery activities and the expansion of contract research organizations specializing in custom synthesis. This trend underscores the compound's established position as a valuable chemical building block in modern medicinal chemistry.
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